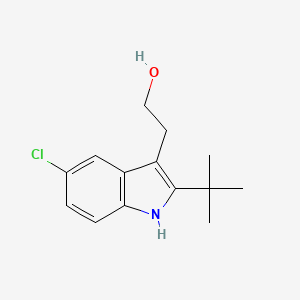
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
The synthesis of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may involve optimizing these conditions to increase yield and purity .
化学反应分析
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- has several scientific research applications:
作用机制
The mechanism of action of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
相似化合物的比较
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of biologically active structures.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1H-Indole-3-methanol: Known for its anticancer and antimicrobial activities.
The uniqueness of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
872674-49-2 |
|---|---|
分子式 |
C14H18ClNO |
分子量 |
251.75 g/mol |
IUPAC 名称 |
2-(2-tert-butyl-5-chloro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C14H18ClNO/c1-14(2,3)13-10(6-7-17)11-8-9(15)4-5-12(11)16-13/h4-5,8,16-17H,6-7H2,1-3H3 |
InChI 键 |
XQHGHKLLYRQMLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


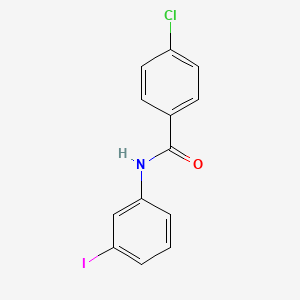
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
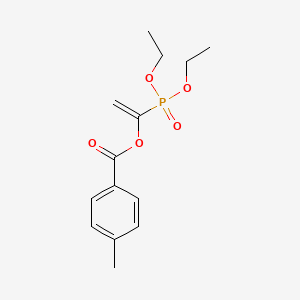
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
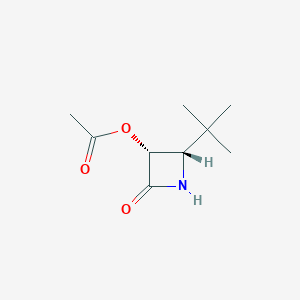
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)


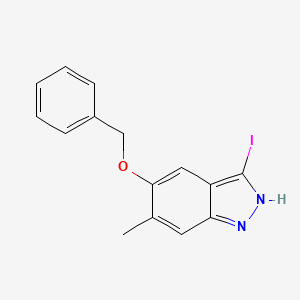
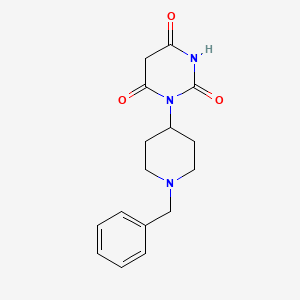
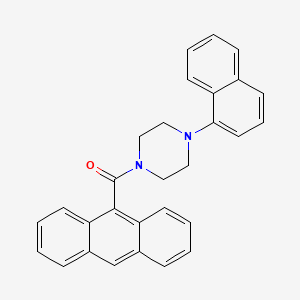
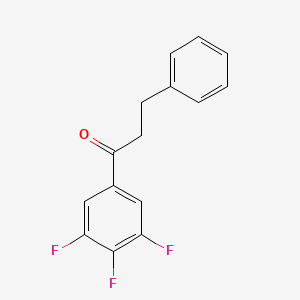
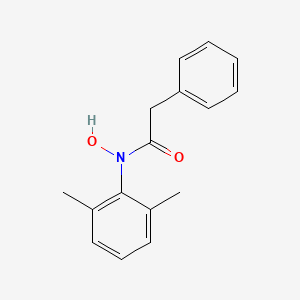
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
